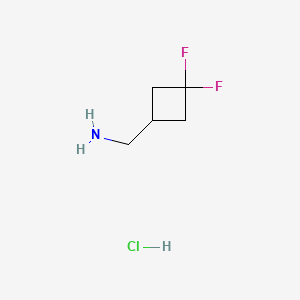
2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 131262-35-6 . It has a molecular weight of 150.13 . The IUPAC name for this compound is 2,2-difluoro-3,3-dimethylcyclopropanecarboxylic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is 1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is a powder at room temperature . It has a melting point of 68-70 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which can include compounds similar to 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid, undergo environmental degradation leading to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Microbial degradation studies have been conducted to understand the environmental fate and effects of these precursors. The review by Liu and Avendaño (2013) highlights the environmental biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, in microbial culture, activated sludge, soil, and sediment. This research provides insight into quantitative and qualitative relationships between precursors and PFCAs or PFSAs, microbial degradation pathways, and novel degradation intermediates (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Impact
With the ongoing transition from long-chain perfluoroalkyl substances, new fluorinated alternatives, including 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid analogs, are being introduced. Wang et al. (2013) reviewed over 20 fluorinated substances used in various applications, highlighting their environmental releases, persistence, and exposure. The lack of comprehensive information on these replacements raises concerns about their safety for humans and the environment. The review identifies data gaps and suggests generating missing data through stakeholder cooperation (Wang et al., 2013).
Bioaccumulation and Toxicity Concerns
Concerns about the bioaccumulation potential of perfluorinated acids, including those related to 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid, have been addressed in a critical review by Conder et al. (2008). This research discusses the differences in partitioning behavior between perfluorinated acids and persistent lipophilic compounds, highlighting that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence (Conder et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACPCLAGCBIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |
CAS RN |
131262-35-6 |
Source


|
| Record name | 2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)




